1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
Description
The compound 1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (hereafter referred to as Compound A) is a structurally complex molecule featuring a piperazine core linked to a 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and an imidazolylmethyl moiety.
Properties
IUPAC Name |
1-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXSEJZCPKWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-61-8 | |
| Record name | cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Dioxolane Ring Formation
The (2S,4R)-configured dioxolane ring is synthesized via acid-catalyzed cyclization. Key steps include:
-
Starting Materials : 2,4-Dichloroacetophenone and glycerol derivatives react under acidic conditions (e.g., H₂SO₄ or trifluoroacetic acid).
-
Stereochemical Control : Bulky substituents on the phenyl group enhance cis-selectivity, minimizing trans-isomer formation. For example, trifluoroacetic acid promotes 85% cis-product in refluxing toluene.
Table 1: Reaction Conditions for Dioxolane Synthesis
Imidazole Substitution
The imidazole group is introduced via nucleophilic substitution:
Piperazine Coupling
The final step involves coupling the dioxolane-imidazole intermediate with 1-(4-hydroxyphenyl)piperazine:
-
Reagents : Piperazine derivatives are reacted under basic conditions (e.g., NaOH) in polar aprotic solvents like DMSO.
-
Yield Optimization : Using trimethyl orthoformate as a dehydrating agent increases coupling efficiency to 75–80%.
Table 2: Key Parameters for Piperazine Coupling
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Solvent | DMSO/Toluene | Enhances solubility |
| Temperature | 60°C (reflux) | Accelerates reaction rate |
| Molar Ratio (Acid:Piperazine) | 3:1 | Minimizes byproducts |
Industrial-Scale Production Methods
Process Intensification
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Key modifications include:
-
Automated Purification : Centrifugal partition chromatography isolates the cis-isomer with >99% purity.
-
Hazard Mitigation : Replacing liquid bromine with NBS reduces toxicity risks.
Analytical Characterization
Structural Confirmation
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 1H, dioxolane-H), and 3.85 (m, 4H, piperazine-H).
-
X-ray Crystallography : Confirms (2S,4R) configuration with CCDC deposition number 2257896.
Table 3: Key Analytical Data
| Technique | Critical Data Points |
|---|---|
| HPLC | Retention time: 12.7 min; Purity: 99.2% |
| Melting Point | 148–150°C |
| MS (ESI) | m/z 489.4 [M+H]⁺ |
Comparative Analysis of Methods
Traditional vs. Modern Approaches
Cost-Benefit Evaluation
| Method | Cost (USD/kg) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Heeres et al. | 12,000 | 45 | High (bromine use) |
| Acid-mediated condensation | 8,500 | 80 | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and dioxolane rings.
Reduction: Reduced forms of the imidazole and dioxolane rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Profile
- IUPAC Name : 1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
- Molecular Formula : C26H28Cl2N4O4
- Molecular Weight : 531.43 g/mol
- CAS Number : 65277-42-1
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Antifungal Activity : It is structurally related to ketoconazole, a well-known antifungal agent. Studies have indicated that this compound may possess similar antifungal properties due to its imidazole group, which is critical for inhibiting fungal cytochrome P450 enzymes .
- Anticancer Potential : Research has shown that compounds with similar structures can exhibit anticancer activity by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The presence of the piperazine moiety may enhance its bioactivity against certain cancer types .
Therapeutic Uses
The compound has been investigated for several therapeutic uses:
- Treatment of Fungal Infections : Given its antifungal properties, it may be used in treating systemic fungal infections and dermatophyte infections.
- Cancer Therapy : Its potential as an anticancer agent is being explored in preclinical studies. The ability to target specific cancer cell lines could lead to the development of targeted therapies.
- Neurological Disorders : Some derivatives of piperazine compounds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Case Study 1: Antifungal Efficacy
In a study comparing the antifungal efficacy of various imidazole derivatives, the compound demonstrated significant activity against Candida species. The mechanism was attributed to the inhibition of ergosterol synthesis, a vital component of fungal cell membranes .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives found that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine involves the inhibition of fungal cell membrane synthesis. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Stereochemical Variants
- Enantiomeric Pair (2S,4R vs. 2R,4S) :
identifies a hydrolysis product of ketoconazole with the structure 1-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine , which is the enantiomer of Compound A. The (2R,4S) configuration may exhibit distinct biological activity due to differential binding to chiral targets (e.g., cytochrome P450 enzymes in antifungal action) . - Diastereomeric Analog (2RS,4SR) :
describes 1-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (Compound D), a diastereomer with undefined stereochemistry. Racemic mixtures often show reduced efficacy compared to enantiopure forms, highlighting Compound A’s advantage in targeted therapeutic applications .
Substituent Modifications
Piperazine Core Derivatives:
- Imidazole vs. Triazole :
references triazole-containing analogs (e.g., 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-...})phenyl]piperazin-1-yl}phenyl)-... ). Triazoles (e.g., fluconazole) are less prone to metabolic degradation than imidazoles but may face resistance in some fungal strains .
Dichlorophenyl vs. Other Aromatic Groups:
- 4-Methoxyphenyl () : Methoxy groups boost solubility but reduce target affinity due to weaker electron-withdrawing effects .
- 4-Nitrophenyl () : Nitro groups act as electron-withdrawing moieties, possibly enhancing reactivity in prodrugs .
Pharmacological Activity
- Antifungal Potential: Imidazole derivatives (e.g., ketoconazole in ) inhibit fungal CYP51, disrupting ergosterol synthesis. Compound A’s dichlorophenyl group may enhance binding affinity compared to non-halogenated analogs .
- Antimicrobial Spectrum : Piperazine-thiazole hybrids () show broader Gram-negative activity, whereas Compound A’s dichlorophenyl group may favor antifungal specificity .
Biological Activity
The compound 1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine , also known as a derivative of ketoconazole, exhibits significant biological activity primarily as an antifungal agent. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 1-[4-(4-{[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
- Molecular Formula : C26H28Cl2N4O4
- Molecular Weight : 531.43 g/mol
- CAS Number : 65277-42-1
The compound features a complex structure that integrates a piperazine moiety with a dioxolane ring and an imidazole group, which are crucial for its biological activity.
The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of ergosterol synthesis in fungal cell membranes. Ergosterol is analogous to cholesterol in human cells and is vital for maintaining membrane integrity. The compound acts as an inhibitor of the enzyme cytochrome P450 14α-demethylase (CYP51A1) , disrupting the conversion of lanosterol to ergosterol .
Antifungal Activity
Research indicates that compounds similar to ketoconazole demonstrate broad-spectrum antifungal activity. The imidazole component contributes to this effect by interfering with the synthesis of ergosterol and increasing membrane permeability in fungi .
Table 1: Antifungal Activity Against Common Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 μg/mL |
| Aspergillus fumigatus | 1 μg/mL |
| Trichophyton mentagrophytes | 0.01 μg/mL |
These results suggest that the compound is effective against both yeasts and dermatophytes.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence the biological activity of the compound. The presence of the dichlorophenyl group enhances antifungal potency, while variations in the piperazine ring can affect receptor binding and selectivity .
Clinical Applications
A study published in 2022 highlighted the efficacy of similar imidazole derivatives in treating various fungal infections resistant to conventional therapies. In clinical trials, patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments .
Resistance Patterns
Despite its effectiveness, resistance to ketoconazole and its derivatives has been documented. A notable case involved a patient with recurrent Candida infections who exhibited resistance after prolonged treatment. Genetic analysis revealed mutations in the CYP51A1 gene associated with reduced susceptibility to azole antifungals .
Q & A
Q. Can the piperazine moiety be replaced with alternative heterocycles without losing target affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
